3,5-Dimethyl-2'-iodobenzophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5-dimethylphenyl)-(2-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLAHNISVGHQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301263630 | |
| Record name | (3,5-Dimethylphenyl)(2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-33-6 | |
| Record name | (3,5-Dimethylphenyl)(2-iodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl)(2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Dimethyl 2 Iodobenzophenone
Strategies for the Construction of the Benzophenone (B1666685) Core
The formation of the central ketone structure, known as the benzophenone core, is a critical step in the synthesis of 3,5-dimethyl-2'-iodobenzophenone. This is typically achieved through reactions that either form the carbonyl group or assemble the two aromatic rings around a central carbon.
Carbonyl-Forming Reactions in Aryl Ketone Synthesis
A prominent method for creating the benzophenone core is the Friedel-Crafts acylation. vedantu.comdoubtnut.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). vedantu.com In the context of this compound synthesis, this could involve the reaction of 3,5-dimethylbenzoyl chloride with iodobenzene, or conversely, the reaction of 2-iodobenzoyl chloride with 1,3-dimethylbenzene (m-xylene). The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion that then attacks the aromatic ring. vedantu.com
Another approach involves the oxidation of a diarylmethane. For instance, the intermediate dichlorodiphenylmethane (B138671) can be generated and then hydrolyzed to form the benzophenone. clockss.org
The Grignard reaction provides an alternative pathway. libretexts.orgumkc.eduyoutube.com This involves the reaction of an aryl magnesium halide (a Grignard reagent) with a benzoyl chloride or an ester. For the synthesis of this specific benzophenone, one could react 2-iodophenylmagnesium bromide with 3,5-dimethylbenzoyl chloride. The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. umkc.eduyoutube.com
| Carbonyl-Forming Reaction | Reactants | Catalyst/Conditions |
| Friedel-Crafts Acylation | Aromatic compound and Acyl Halide | Lewis Acid (e.g., AlCl₃) vedantu.com |
| Oxidation | Diarylmethane | Oxidizing Agent |
| Grignard Reaction | Organomagnesium Halide and Ester/Acyl Halide | Anhydrous ether libretexts.orgumkc.edu |
Formation of the Diaryl Framework
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming the diaryl framework of benzophenones. mdpi.comlibretexts.org This reaction couples an organoboron compound (like a boronic acid) with an organohalide. organic-chemistry.orgyonedalabs.com To synthesize this compound, one could couple 3,5-dimethylphenylboronic acid with 2-iodobenzoyl chloride or 2-iodophenylboronic acid with 3,5-dimethylbenzoyl chloride. mdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a base. mdpi.comorganic-chemistry.org
Regioselective Introduction of the Iodine Moiety
The precise placement of the iodine atom at the 2'-position of the benzophenone core is crucial. Several methods can be employed to achieve this regioselectivity.
Directed Iodination Approaches
Direct iodination of an aromatic ring can be achieved using various iodinating agents. For ketones, methods using copper(II) oxide and iodine have been developed for α-iodination. organic-chemistry.orgorganic-chemistry.org However, for achieving the specific 2'-iodo substitution on the benzophenone, a directed approach is often necessary. This can involve the use of a directing group that positions the incoming iodine atom at the desired ortho position. For instance, certain functional groups on the benzophenone can chelate to a metal catalyst, directing the iodination to a specific C-H bond. rsc.org The use of N-iodosuccinimide (NIS) under neutral conditions has been shown to be effective for the regioselective iodination of certain aromatic compounds. researchgate.net
| Directed Iodination | Reagents | Key Features |
| Metal-catalyzed C-H iodination | Substrate with directing group, Iodine source, Metal catalyst | High regioselectivity for a specific C-H bond. rsc.org |
| NIS Iodination | N-Iodosuccinimide (NIS) | Mild and neutral conditions, suitable for sensitive substrates. researchgate.net |
Diazotization-Iodination Protocols for Aryl Amines
A classic and reliable method for introducing iodine onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by a Sandmeyer-type reaction. organic-chemistry.orgbyjus.com In this approach, a 2'-aminobenzophenone derivative would first be synthesized. This amine is then treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgbyjus.com The resulting diazonium group is an excellent leaving group and can be displaced by iodide, typically from potassium iodide, to yield the 2'-iodobenzophenone. ijcce.ac.irresearchgate.net This method offers high regioselectivity as the position of the iodine is predetermined by the position of the initial amino group.
Synthetic Routes for Incorporating Methyl Substituents
The introduction of the 3,5-dimethylphenyl group is a critical step in the synthesis of this compound. This is typically accomplished by coupling a pre-functionalized 3,5-dimethylphenyl component with a suitable benzoyl or benzyl (B1604629) precursor.
One classic method is the Friedel-Crafts acylation . This reaction can involve the acylation of 1,3-dimethylbenzene with 2-iodobenzoyl chloride using a Lewis acid catalyst such as aluminum chloride. While direct, this method can sometimes suffer from a lack of regioselectivity and potential side reactions due to the reactive nature of the starting materials.
A more controlled and versatile alternative is offered by organometallic cross-coupling reactions . For instance, a Grignard reagent, prepared from 1-bromo-3,5-dimethylbenzene (B43891), can be reacted with 2-iodobenzaldehyde. The subsequent oxidation of the resulting diarylmethanol intermediate yields the target ketone, this compound. This multi-step process allows for precise control over the placement of the functional groups.
Similarly, organolithium reagents provide a powerful synthetic route. The treatment of 1-bromo-3,5-dimethylbenzene with a strong base like n-butyllithium generates 3,5-dimethyllithium. This potent nucleophile can then react with a suitable electrophilic partner, such as 2-iodobenzonitrile, followed by hydrolysis to afford the desired benzophenone.
Catalytic Methodologies in the Synthesis of this compound
Modern organic synthesis heavily favors catalytic methods for their efficiency, selectivity, and broad functional group compatibility. The construction of this compound is well-suited to several transition metal-catalyzed reactions.
Palladium-catalyzed cross-coupling reactions are preeminent in their ability to form carbon-carbon bonds, making them ideal for synthesizing complex molecules like this compound.
A highly effective strategy is the Suzuki coupling reaction , which joins an organoboron compound with an organohalide. In a relevant example, the coupling of 3,5-dimethylphenylboronic acid with 2-iodobenzoyl chloride in the presence of a palladium catalyst and a base directly yields this compound. This approach is often favored for its mild reaction conditions and the commercial availability of the starting materials.
Another powerful palladium-catalyzed method is the carbonylative cross-coupling reaction . For instance, a reaction between 1-bromo-3,5-dimethylbenzene and 2-iodobenzaldehyde, facilitated by a palladium catalyst and a phosphine (B1218219) ligand under a carbon monoxide atmosphere, can produce the target benzophenone. This method has the advantage of constructing the carbonyl group during the coupling process.
The Heck reaction , which couples an organohalide with an alkene, can also be adapted for this synthesis. A possible route involves the reaction of 1-iodo-2-vinylbenzene (B1217492) with 1-bromo-3,5-dimethylbenzene, followed by oxidation of the resulting stilbene (B7821643) derivative to the desired ketone.
Finally, the Stille coupling , utilizing organotin reagents, presents another viable pathway. The palladium-catalyzed reaction between a (3,5-dimethylphenyl)stannane and 2-iodobenzoyl chloride can directly form this compound. While effective, the toxicity of organotin compounds is a significant drawback of this method.
Table 1: Overview of Palladium-Catalyzed Reactions for Benzophenone Synthesis
| Reaction Name | 3,5-Dimethylphenyl Source | 2-Iodobenzoyl Source | Key Features |
|---|---|---|---|
| Suzuki Coupling | 3,5-Dimethylphenylboronic acid | 2-Iodobenzoyl chloride | Mild conditions, commercially available starting materials. |
| Carbonylative Coupling | 1-Bromo-3,5-dimethylbenzene | 2-Iodobenzaldehyde | Forms carbonyl group in situ. |
| Heck Reaction | 1-Bromo-3,5-dimethylbenzene | 1-Iodo-2-vinylbenzene | Multi-step process involving oxidation. |
| Stille Coupling | (3,5-Dimethylphenyl)stannane | 2-Iodobenzoyl chloride | Effective but involves toxic organotin reagents. |
Beyond palladium, other transition metals are also capable of catalyzing the synthesis of benzophenones.
Copper-catalyzed reactions , such as the Ullmann condensation, represent a classic approach to forming diaryl ethers and can be adapted for ketone synthesis, although they often require high temperatures. More modern copper-catalyzed cross-coupling reactions, employing specific ligands, offer milder alternatives. For example, the coupling of 3,5-dimethylphenylboronic acid with 2-iodobenzoyl chloride can be facilitated by a copper catalyst.
Nickel catalysis has gained prominence as a more economical alternative to palladium. Nickel complexes can catalyze Suzuki- and Kumada-type cross-coupling reactions. A potential route involves the nickel-catalyzed coupling of a Grignard reagent derived from 1-bromo-3,5-dimethylbenzene with 2-iodobenzoyl chloride. The distinct reactivity of nickel catalysts can sometimes provide advantages over palladium in specific cases.
Rhodium-catalyzed reactions , particularly those involving C-H activation, are at the forefront of synthetic innovation. A rhodium catalyst could potentially mediate the direct arylation of 1,3-dimethylbenzene with a 2-iodobenzoyl derivative. This approach is highly atom-economical as it avoids the pre-functionalization of the dimethylbenzene starting material, though controlling the regioselectivity can be a challenge.
Mechanistic Investigations of Reactions Involving 3,5 Dimethyl 2 Iodobenzophenone
Mechanistic Pathways of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The generally accepted mechanism for these reactions, including those involving aryl halides like 3,5-Dimethyl-2'-iodobenzophenone, proceeds through a catalytic cycle comprising three key elementary steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca
Oxidative Addition Processes
The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. researchgate.net In the case of this compound, the carbon-iodine bond is cleaved, and the palladium center inserts itself, forming a new palladium(II) complex. This process involves the oxidation of palladium from the 0 to the +2 state.
Theoretical studies using density functional theory (DFT) have shown that for iodobenzene, the oxidative addition to a Pd(0)-phosphine complex like bis(triphenylphosphine)palladium(0) is a highly feasible step. rsc.org The reaction can proceed through different pathways depending on the number of phosphine (B1218219) ligands coordinated to the palladium center. The bisphosphine pathway is often considered the most active. researchgate.net The presence of electron-donating or electron-withdrawing groups on the aryl halide can influence the rate of this step, with electron-withdrawing groups generally accelerating the reaction. researchgate.net For this compound, the electronic effects of the dimethyl-substituted phenyl ring and the benzoyl group would play a role in modulating the reactivity of the C-I bond towards the palladium(0) catalyst.
Transmetalation Steps
Following oxidative addition, the newly formed arylpalladium(II) complex undergoes transmetalation. This step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron, organotin, or organomagnesium compound) to the palladium(II) center, displacing the halide. youtube.com
For a Suzuki-Miyaura coupling, where an organoboron reagent is used, the transmetalation step typically requires the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic moiety to the palladium. youtube.com The nature of the base and the solvent can significantly impact the efficiency of this step. The steric hindrance around the palladium center and the incoming nucleophile, influenced by the bulky 3,5-dimethylbenzoyl group in the substrate, can also affect the rate and success of the transmetalation.
Reductive Elimination Pathways
The final step of the catalytic cycle is reductive elimination, where the two organic groups coupled on the palladium(II) center are expelled as the final product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The reductive elimination step results in the formation of the desired C-C bond and the reduction of palladium from +2 to 0. osti.gov
Studies have proposed that reductive elimination can proceed from a palladium(IV) intermediate, especially in the presence of certain reagents, with retention of configuration at the carbon centers. elsevierpure.com The nature of the ligands on the palladium complex can influence the facility of this step. Bulky ligands can promote reductive elimination by creating steric strain that is relieved upon product formation. The electronic properties of the coupled groups also play a role; electron-donating groups on one aryl ring and electron-withdrawing groups on the other can accelerate the reductive elimination process.
Influence of Ligands and Additives on Catalytic Cycles
The choice of ligands and additives is critical in controlling the efficiency and selectivity of palladium-catalyzed cross-coupling reactions. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst, modulate its reactivity, and influence the rates of the individual steps in the catalytic cycle.
Reaction Kinetics and Determination of Rate-Limiting Steps
Kinetic analyses, often performed by monitoring the reaction progress over time using techniques like NMR spectroscopy or chromatography, can reveal the reaction order with respect to each reactant and catalyst component. nih.gov For example, a first-order dependence on the aryl halide concentration and a zero-order dependence on the organometallic reagent would suggest that oxidative addition is the rate-limiting step. Conversely, if the reaction rate is highly dependent on the concentration and nature of the organometallic reagent and the base, transmetalation is likely the rds. In some cases, particularly with sterically hindered substrates or electronically mismatched coupling partners, reductive elimination can become the slowest step. dntb.gov.ua
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates provide conclusive evidence for a proposed mechanistic pathway. Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), X-ray crystallography, and mass spectrometry, are employed to identify and study these transient species. uwindsor.ca
In the context of reactions involving this compound, the key intermediates would be the oxidative addition product, a square-planar arylpalladium(II) iodide complex, and the subsequent transmetalated species, a diorganopalladium(II) complex. Isolation of these intermediates, or their observation in situ, can provide valuable information about their structure, stability, and reactivity. uwindsor.canih.gov Deuterium labeling studies can also be used to trace the path of specific atoms throughout the reaction and to probe for the involvement of certain intermediates. nih.gov The characterization of these intermediates helps to build a more complete picture of the reaction mechanism and can guide the rational design of more efficient catalysts. nih.gov
Mechanistic Aspects of C-H Activation Processes for Benzophenones
The functionalization of otherwise inert C-H bonds has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. ethernet.edu.et In the context of benzophenones, the carbonyl group can act as an intrinsic directing group, facilitating the selective activation of ortho C-H bonds on one of the aromatic rings. nih.gov This process is typically mediated by transition metal catalysts, most notably those based on palladium and rhodium. researchgate.netyoutube.com
The generally accepted mechanism for this ortho-C-H activation involves several key steps. Initially, the ketone's carbonyl oxygen coordinates to the metal center. nih.gov This brings the catalyst into close proximity to the ortho C-H bonds, enabling the cleavage of one of these bonds to form a cyclometalated intermediate. youtube.com This intermediate can then undergo various transformations, such as coupling with other reagents, before the final product is released and the catalyst is regenerated.
The substitution pattern on the benzophenone (B1666685) scaffold significantly influences the reactivity and selectivity of the C-H activation process. For a molecule like this compound, the presence of two methyl groups on one ring and an iodine atom on the other introduces electronic and steric factors that would dictate the preferred site of C-H activation.
Catalytic Systems and Mechanistic Pathways
The C-H activation of benzophenones is most commonly achieved using palladium or rhodium catalysts, each often exhibiting distinct mechanistic nuances.
Palladium-Catalyzed C-H Activation:
Palladium catalysts, typically in the +2 oxidation state, are widely employed for C-H functionalization. acs.org The catalytic cycle for the ortho-arylation of a benzophenone, for instance, is believed to proceed through the following general steps:
Coordination: The benzophenone substrate coordinates to the Pd(II) catalyst through its carbonyl oxygen.
C-H Activation: This is often the rate-determining step and can proceed via different pathways, such as concerted metalation-deprotonation (CMD) or oxidative addition. The CMD pathway, which is often favored, involves the cooperative action of a base to abstract a proton while the metal center coordinates to the carbon. youtube.com
Intermediate Formation: A five-membered palladacycle intermediate is formed.
Reaction with Coupling Partner: The palladacycle then reacts with a coupling partner (e.g., an aryl halide, olefin, or organometallic reagent). This can involve oxidative addition of the coupling partner to the palladium center, followed by reductive elimination.
Reductive Elimination: This step forms the new C-C or C-heteroatom bond and regenerates the Pd(II) catalyst, or a Pd(0) species which is then re-oxidized to Pd(II) to re-enter the catalytic cycle. youtube.com
The inherent ortho-selectivity of ketone-directed C-H activation can be overridden. For instance, the use of a removable template can direct the palladium catalyst to a distal meta-position of the benzophenone ring, enabling regioselective C-C and C-Si bond formation at a site that is typically unreactive. rsc.org
Rhodium-Catalyzed C-H Activation:
Rhodium catalysts, particularly those of the type [CpRhCl2]2 (where Cp is the pentamethylcyclopentadienyl ligand), have also proven to be highly effective for the C-H functionalization of aromatic ketones. researchgate.net The mechanism is generally thought to involve a Rh(III) active species.
A notable application is the rhodium-catalyzed intermolecular nucleophilic addition of aromatic C-H bonds to the carbonyl group of ketones. researchgate.net The steric hindrance of the directing group has been observed to play a crucial role in promoting the reactivity. researchgate.net
| Catalyst System | Key Mechanistic Features | Typical Substrates |
| Pd(OAc)2 / Base | Concerted Metalation-Deprotonation (CMD) pathway, formation of a five-membered palladacycle. | Substituted benzophenones, acetophenones. |
| [Cp*RhCl2]2 / AgSbF6 | Stabilized intermediate through coordination to the metal center and intramolecular hydrogen bonding. | Aromatic ketones with coordinating directing groups. |
| Ru(H)2(CO)(PPh3)3 | Pre-coordination of the carbonyl group to the metal catalyst, followed by C-H insertion. | Aromatic ketones with olefins as coupling partners. |
Influence of Substituents on Mechanistic Pathways
The electronic and steric properties of substituents on the benzophenone rings can exert a profound influence on the C-H activation process.
Electronic Effects: Electron-donating groups on the aromatic ring undergoing C-H activation can enhance the reaction rate by increasing the electron density of the C-H bond, making it more susceptible to electrophilic cleavage by the metal center. Conversely, electron-withdrawing groups can retard the reaction.
Steric Effects: Bulky substituents ortho to the carbonyl group can hinder the coordination of the catalyst and subsequent C-H activation at that ring. In this compound, the 2'-iodo group would likely provide significant steric hindrance, potentially directing C-H activation to the ortho-positions of the 3,5-dimethylphenyl ring.
The presence of the iodine atom in this compound also introduces the possibility of competitive oxidative addition at the C-I bond, a common pathway in palladium catalysis. The relative rates of C-H activation versus C-I oxidative addition would depend on the specific catalyst system and reaction conditions employed.
| Substituent | Position | Predicted Effect on C-H Activation | Rationale |
| -CH3 | meta | Weakly activating | Electron-donating nature increases electron density of the aromatic ring. |
| -I | ortho' | Potentially deactivating/directing | Steric hindrance may disfavor C-H activation on the iodinated ring. The C-I bond presents a site for competitive oxidative addition. |
Reactivity and Transformational Chemistry of 3,5 Dimethyl 2 Iodobenzophenone
Cross-Coupling Reactions at the Aryl Iodide Site
The carbon-iodine (C-I) bond in 3,5-Dimethyl-2'-iodobenzophenone is the primary site for a multitude of metal-catalyzed bond-forming reactions. The steric hindrance around this site, imparted by the adjacent benzoyl group and the dimethyl-substituted phenyl ring, necessitates carefully optimized reaction conditions, often involving specialized ligands and catalysts to achieve efficient transformations.
The Suzuki-Miyaura coupling, a robust method for forming carbon-carbon bonds, is a key transformation for this compound. Due to the steric hindrance, standard palladium catalysts may prove inefficient. Research on sterically hindered aryl halides suggests that the use of bulky, electron-rich phosphine (B1218219) ligands is crucial for facilitating the oxidative addition of the palladium(0) catalyst to the C-I bond and promoting the subsequent reductive elimination. researchgate.netorganic-chemistry.orgrsc.org
For the coupling of sterically hindered aryl halides with arylboronic acids, catalyst systems employing ligands such as biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) have demonstrated high efficacy. organic-chemistry.orgnih.gov These ligands are designed to create a coordinatively unsaturated and highly reactive palladium center that can overcome the steric barrier. A general protocol for the carbonylative Suzuki-Miyaura coupling of sterically hindered ortho-disubstituted aryl iodides has been developed using the PEPPSI-iPr catalyst, which is a palladium-NHC complex. nih.govorganic-chemistry.org This suggests that similar conditions could be applied to this compound for the synthesis of complex biaryl ketones.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos or XPhos | K₂CO₃ | Toluene/H₂O | 85 | Good to Excellent |
| Pd/BI-DIME | BI-DIME | Various | Toluene | 110 | Good |
| Pd/AntPhos | AntPhos | Various | Toluene | 110 | High |
| PEPPSI-iPr | IPr | Cs₂CO₃ | Chlorobenzene | 80 | Modest to Excellent |
This table presents analogous data from sterically similar systems and predicts the reactivity of this compound.
The Sonogashira coupling provides a direct route to aryl alkynes from aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The steric hindrance in this compound can affect the rate of this reaction. However, the use of appropriate ligands and reaction conditions can lead to successful couplings. For sterically hindered aryl halides, catalyst systems that are robust and can operate at elevated temperatures may be necessary. The choice of base and solvent also plays a critical role in the reaction's success. researchgate.net
Table 2: General Conditions for Sonogashira Coupling of Aryl Halides
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | CuI | Amine (e.g., Et₃N, piperidine) | THF, DMF, or Toluene | Room Temp. to 100 |
| PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N, piperidine) | THF, DMF, or Toluene | Room Temp. to 100 |
This table outlines general conditions that would likely be adapted for the specific steric demands of this compound.
The Stille coupling offers a versatile method for C-C bond formation with the advantage that organostannanes are often tolerant of a wide range of functional groups. organic-chemistry.org However, the reaction can be sluggish, particularly with sterically hindered substrates like this compound. wikipedia.org The rate-determining step is often the transmetalation of the organic group from tin to palladium. To accelerate this step, the use of co-catalysts such as copper(I) salts or fluoride (B91410) ions has been shown to be effective. youtube.com For sterically hindered aryl iodides, ligands that promote a more electrophilic palladium center can enhance the rate of transmetalation. uwindsor.ca
Table 3: Key Considerations for Stille Coupling of Sterically Hindered Aryl Iodides
| Catalyst | Ligand | Additive | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | CuI, CsF | THF, DMF, Toluene | 50-100 |
| Pd₂ (dba)₃ | AsPh₃ | - | THF | 50-100 |
This table highlights factors to consider for optimizing the Stille coupling of this compound based on literature for similar compounds.
Negishi coupling, which utilizes organozinc reagents, is known for its high reactivity and functional group tolerance. wikipedia.org This makes it a promising method for the functionalization of the sterically congested this compound. The preparation of the organozinc reagent can be performed in situ, adding to the convenience of this reaction. For sterically hindered aryl iodides, palladium catalysts with bulky phosphine ligands are often employed to achieve good yields. wikipedia.orgnih.gov A protocol for the carbonylative Negishi coupling of ortho-disubstituted aryl iodides has been successfully developed, indicating its applicability to substrates like the one . nih.govorganic-chemistry.org
Table 4: Typical Catalytic Systems for Negishi Coupling of Aryl Iodides
| Catalyst | Ligand | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | THF, DMF | Room Temp. to 80 |
| Pd(dppf)Cl₂ | dppf | THF | Room Temp. to 80 |
| PEPPSI-iPr | IPr | Chlorobenzene | 80 |
This table provides examples of catalytic systems that could be effective for the Negishi coupling of this compound.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds, allowing the synthesis of a wide variety of aryl amines. wikipedia.orgorganic-chemistry.org The reaction with sterically hindered aryl halides like this compound can be challenging due to the difficulty of both the oxidative addition and the reductive elimination steps. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., Josiphos, biaryl phosphines), is essential to overcome these hurdles. wikipedia.orgrug.nl These ligands facilitate the formation of the C-N bond even with challenging substrates. Recent developments have even enabled the use of ammonia (B1221849) equivalents, providing access to primary anilines. wikipedia.org
Table 5: Ligand Systems for Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides
| Ligand Family | Example Ligands | Base | Solvent |
| Biaryl Phosphines | t-BuXPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
| Ferrocene-based | Josiphos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane |
This table showcases ligand classes that have proven effective for the amination of sterically demanding aryl halides and would be suitable for this compound.
Beyond the aforementioned named reactions, the aryl iodide in this compound can participate in other significant metal-catalyzed transformations.
C-O Bond Formation: The palladium-catalyzed coupling of alcohols and phenols with aryl halides, a variant of the Buchwald-Hartwig reaction, allows for the synthesis of aryl ethers. mit.edu For sterically hindered substrates, specialized ligands are required to promote the C-O reductive elimination, which can be a challenging step. acs.org
C-S Bond Formation: Similarly, the palladium-catalyzed coupling of thiols with aryl halides provides a route to aryl thioethers. wikipedia.org This reaction is also sensitive to steric hindrance, and the choice of ligand is critical for achieving high yields.
Carbonylative Couplings: As mentioned in the Suzuki and Negishi sections, carbonylative couplings are a powerful tool for introducing a carbonyl group between the aryl iodide and the coupling partner, leading to the formation of ketones. These three-component reactions, involving carbon monoxide, are highly efficient for constructing complex molecular architectures. nih.govorganic-chemistry.orgnih.gov
The reactivity of this compound in these various cross-coupling reactions underscores its potential as a versatile building block in organic synthesis. The steric hindrance that defines its structure necessitates the use of advanced catalytic systems, but also offers the potential for highly selective transformations.
Transformations Involving the Carbonyl Functionality
The ketone carbonyl group is a primary site for a variety of chemical reactions, including nucleophilic additions, reductions, and functionalizations at the adjacent carbon atom (α-carbon) through enolate intermediates.
The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by nucleophiles. Organometallic reagents like Grignard and organolithium reagents are potent nucleophiles that readily add to ketones. masterorganicchemistry.comlibretexts.orglibretexts.org
For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would proceed through a nucleophilic addition to the carbonyl carbon. mnstate.eduyoutube.com This is followed by protonation during an acidic workup to yield a tertiary alcohol. masterorganicchemistry.comlibretexts.orgyoutube.com Similarly, organolithium reagents, which are also strong bases and nucleophiles, can add to the carbonyl group. libretexts.org
Table 1: Examples of Nucleophilic Addition Reactions
| Reagent | Product Type | General Reaction |
| Grignard Reagent (R-MgX) | Tertiary Alcohol | 1. Addition of R-MgX 2. H₃O⁺ workup |
| Organolithium Reagent (R-Li) | Tertiary Alcohol | 1. Addition of R-Li 2. H₃O⁺ workup |
It is important to conduct these reactions under anhydrous conditions, as Grignard and organolithium reagents react with water. libretexts.orglibretexts.org
The carbonyl group of benzophenones can be reduced to a secondary alcohol. sciencemadness.orgpitt.edusciencing.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). zenodo.orgpearson.combyjus.com
Sodium borohydride is a milder reducing agent and is often used in alcoholic solvents like methanol (B129727) or ethanol (B145695) to reduce ketones to alcohols. sciencemadness.orgpitt.eduzenodo.org The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. pitt.edusciencing.com The general procedure involves dissolving the benzophenone (B1666685) in a suitable solvent, adding sodium borohydride, and then quenching the reaction with water or a dilute acid. sciencemadness.orgpitt.edu
Lithium aluminum hydride is a much stronger reducing agent and is capable of reducing a wider range of carbonyl-containing functional groups. pearson.combyjus.comorganic-chemistry.org Reactions with LiAlH₄ are typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comorganic-chemistry.org Due to its high reactivity, the workup of LiAlH₄ reactions requires careful, slow addition of a quenching agent. byjus.com
Table 2: Common Reducing Agents for Benzophenones
| Reagent | Strength | Typical Solvents | Product |
| Sodium Borohydride (NaBH₄) | Mild | Methanol, Ethanol | Secondary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | Diethyl ether, THF | Secondary Alcohol |
The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that one may wish to avoid reducing. acs.org
The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are weakly acidic. Treatment with a strong base can remove a proton from one of these positions to form an enolate. bham.ac.ukmnstate.edu Enolates are powerful nucleophiles and can react with various electrophiles, allowing for the formation of new carbon-carbon bonds at the α-position. bham.ac.uk
The formation of the enolate is a critical step. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible deprotonation to form the lithium enolate. bham.ac.ukmnstate.edu The choice of base and reaction conditions can influence which of the non-equivalent α-protons is removed, leading to either the kinetic or thermodynamic enolate. princeton.edu
Once formed, the enolate can undergo reactions such as alkylation with alkyl halides. mnstate.edu This allows for the introduction of alkyl groups at the α-carbon. The enolate can also participate in aldol-type reactions.
It's worth noting that benzophenone itself can act as a photosensitizer to initiate radical reactions, which can lead to functionalization at positions other than the alpha-carbon, depending on the reaction conditions. nih.gov
C-H Activation and Direct Functionalization of Aromatic Rings
The presence of two aromatic rings in this compound opens up possibilities for C-H activation and direct functionalization reactions, which are powerful tools for modifying aromatic systems. nih.govnih.gov
Transition metal-catalyzed C-H activation is a prominent strategy for the regioselective functionalization of C-H bonds. nih.govnih.gov In the case of this compound, the carbonyl group can act as a directing group, guiding a metal catalyst to a specific C-H bond, typically at the ortho position of the unsubstituted phenyl ring. rsc.org
Palladium catalysts are frequently employed for such transformations. nih.govnih.govrsc.org The general mechanism involves the coordination of the palladium to the directing group, followed by cyclometalation to form a palladacycle intermediate. nih.gov This intermediate can then react with various coupling partners to form new C-C or C-heteroatom bonds.
Oxidative coupling reactions provide another avenue for the functionalization of the aromatic rings. These reactions can occur intramolecularly or intermolecularly. Given the presence of the iodine atom on one of the phenyl rings, intramolecular biaryl coupling is a feasible transformation. elsevierpure.com
For instance, palladium-catalyzed intramolecular coupling could lead to the formation of a fluorenone derivative through the formation of a new carbon-carbon bond between the two aromatic rings. This type of reaction often proceeds via an oxidative addition of the aryl iodide to a low-valent palladium species, followed by C-H activation and reductive elimination.
Furthermore, oxidative coupling of phenol (B47542) derivatives, which could be synthesized from the starting benzophenone, can lead to the formation of dimers. scispace.com While not a direct reaction of the title compound, it illustrates a potential transformation pathway for related structures. Electrochemical methods can also promote intramolecular aryl-aryl coupling reactions. nih.gov
Computational and Spectroscopic Data for this compound Not Available in Public Scientific Literature
Following an exhaustive search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the computational chemistry and advanced spectroscopic characterization of the compound This compound .
The specific data required to generate an article based on the provided outline—including Density Functional Theory (DFT) investigations, Ab Initio electronic structure analysis, optimized molecular geometry, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and theoretical vibrational frequencies—could not be located for this specific molecule.
While general methodologies for these computational and spectroscopic techniques are well-documented for other compounds, the application of these methods to This compound and the resulting specific data (such as bond lengths, bond angles, energy gaps, potential maps, and spectral predictions) have not been published in the accessible scientific domain.
Therefore, to maintain scientific accuracy and adhere to the strict content requirements of the user's request, it is not possible to generate the requested article. The creation of such an article would necessitate the fabrication of scientific data, which is contrary to the principles of factual and accurate reporting.
Computational Chemistry and Advanced Spectroscopic Characterization of 3,5 Dimethyl 2 Iodobenzophenone
Quantum Chemical Calculations
Theoretical UV-Vis and Nuclear Magnetic Resonance (NMR) Spectral Corroboration
Computational chemistry provides powerful tools for predicting and corroborating experimental spectroscopic data. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard for forecasting the structural and electronic properties of molecules like substituted benzophenones. iaea.org
Theoretical UV-Vis Spectroscopy: The electronic absorption spectra of benzophenone (B1666685) derivatives are typically calculated using TD-DFT. acs.org This method predicts the wavelengths of maximum absorption (λmax) by calculating the energy difference between the ground state and various excited states. For 3,5-Dimethyl-2'-iodobenzophenone, calculations would identify the primary electronic transitions, such as the n→π* transition associated with the carbonyl group and the π→π* transitions of the aromatic rings. The results would help rationalize the experimentally observed spectrum, including the influence of the dimethyl and iodo substituents on the absorption wavelengths.
Theoretical NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the GIAO method can produce a theoretical NMR spectrum that is often in close agreement with experimental data. For this compound, these calculations would be crucial for assigning the signals in the complex aromatic regions of the experimental spectrum, helping to differentiate between the protons and carbons on the two distinct phenyl rings.
Analysis of Electronic Properties and Charge Transfer
The electronic behavior of a molecule is governed by the distribution and energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are widely used to determine the energies of these orbitals and map their spatial distribution. iaea.org
Frontier Molecular Orbitals: For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,5-dimethylphenyl ring, while the LUMO is anticipated to be centered on the electron-withdrawing benzoyl group and the iodinated phenyl ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and electronic transition energies. researchgate.net
Charge Transfer Analysis: Intramolecular charge transfer (ICT) is a key phenomenon in many substituted benzophenones, influencing their photophysical properties. acs.orgnih.gov Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution in the ground and excited states. In this compound, excitation with light would likely induce a charge transfer from the dimethyl-substituted ring (donor) to the iodobenzoyl moiety (acceptor). Computational studies on similar donor-acceptor systems have shown that such ICT processes are fundamental to their function in materials science applications. nih.govresearchgate.net
Experimental Spectroscopic Characterization Techniques
Experimental spectroscopy provides direct physical evidence for the structure and purity of a synthesized compound. The following sections detail the standard spectroscopic techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. Based on the known effects of substituents on aromatic rings, a predicted spectrum for this compound can be proposed. youtube.comchemicalbook.comchemicalbook.comspectrabase.com
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons. The two methyl groups at the 3- and 5-positions are equivalent and should appear as a single sharp peak (singlet) at approximately 2.3 ppm. The aromatic region (7.0-8.0 ppm) would be complex, with seven protons split into two separate spin systems corresponding to the two rings.
¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbon, the methyl carbons, and the twelve aromatic carbons. The carbonyl carbon is expected in the 195-197 ppm region. The methyl carbons would appear around 21 ppm. The aromatic carbons would span from approximately 125 to 140 ppm, with the carbon bearing the iodine atom (C-I) appearing at a lower field (around 90-100 ppm) due to the heavy atom effect.
Predicted NMR Data for this compound
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |
| Ar-H (7H) | 7.10 - 7.90 | m | C=O | ~196.0 |
| -CH₃ (6H) | ~2.35 | s | Ar-C (10C) | 127.0 - 142.0 |
| Ar-C-I | ~94.0 | |||
| -CH₃ | ~21.3 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its constituent parts. stackexchange.comnist.govspectrabase.comchemicalbook.com
The most prominent peak will be the strong C=O stretching vibration of the diaryl ketone, expected around 1665 cm⁻¹. Other significant absorptions include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the methyl groups (below 3000 cm⁻¹), and C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region. The C-I stretch is a weak band that appears at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Alkyl C-H Stretch | 3000 - 2850 | Medium |
| C=O (Ketone) Stretch | 1670 - 1660 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-I Stretch | 600 - 500 | Weak-Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. Benzophenone and its derivatives typically display two characteristic absorption bands. acs.org The first is a weak, longer-wavelength band corresponding to the forbidden n→π* transition of the carbonyl group, often observed between 330-370 nm. The second is a strong, shorter-wavelength band due to the allowed π→π* transition of the conjugated aromatic system, usually appearing between 240-280 nm. researchgate.net The presence of the electron-donating dimethyl groups and the heavy iodine atom is expected to cause a red-shift (bathochromic shift) in these absorption maxima compared to unsubstituted benzophenone.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight and structural fragments. The molecular formula of this compound is C₁₅H₁₃IO, giving it a molecular weight of approximately 336.17 g/mol .
The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 336. A key fragmentation would be the loss of the iodine atom, leading to a peak at m/z = 209. Other expected fragments would arise from the cleavage at the carbonyl group, producing ions corresponding to the [C₉H₉O]⁺ fragment (m/z = 133) and the [C₆H₄I]⁺ fragment (m/z = 203). tutorchase.comdocbrown.infodocbrown.info
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 336 | [C₁₅H₁₃IO]⁺ (Molecular Ion) |
| 209 | [C₁₅H₁₃O]⁺ |
| 203 | [C₆H₄I]⁺ |
| 133 | [(CH₃)₂C₆H₃CO]⁺ |
| 127 | [I]⁺ |
Structural Analysis of 3,5 Dimethyl 2 Iodobenzophenone and Analogues
X-ray Crystallography Studies
X-ray crystallography stands as the definitive method for determining the solid-state structure of crystalline compounds. For benzophenone (B1666685) derivatives, this technique offers unparalleled insight into the molecular conformation and the intricate network of intermolecular interactions that govern the crystal packing.
Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. acs.org This method has been instrumental in characterizing the structures of numerous substituted benzophenones. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high accuracy.
For analogues of 3,5-dimethyl-2'-iodobenzophenone, such as various halogenated and methylated benzophenones, SCXRD has been employed to establish their absolute structures. For instance, the crystal structures of compounds like 2-fluoro-4′-hydroxybenzophenone and 2-chloro-5-nitrobenzophenone (B105091) have been resolved, revealing their existence as concomitant dimorphs due to conformational flexibility. acs.orgacs.org Similarly, the structures of 3-fluorobenzophenone, 4-fluoro-4′-hydroxybenzophenone, 2,4′-dichlorobenzophenone, and 4,4′-dichloro-3-nitrobenzophenone have been determined as monomeric forms. acs.orgacs.org
The refinement of the crystal structure is typically carried out using full-matrix least-squares methods, leading to low residual R-factors, which indicate a good fit between the experimental data and the final structural model.
The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. In the case of substituted benzophenones, these interactions are crucial for the stability of the crystal lattice. Analysis of the crystal packing of various benzophenone analogues reveals the prevalence of weak hydrogen bonds, such as C–H···O interactions, where the carbonyl group often acts as a hydrogen bond acceptor. acs.orgacs.org
Other significant interactions include C–H···π and π···π stacking interactions between the aromatic rings. acs.orgacs.org The presence of halogen atoms introduces the possibility of halogen bonding (C–X···O or C–X···π), which can further influence the supramolecular assembly. acs.orgacs.org For instance, in halogen-substituted benzamides, halogen-mediated noncovalent interactions play a significant role in the crystal packing. bgu.ac.il
One of the key strengths of single crystal X-ray diffraction is its ability to provide highly precise measurements of bond lengths and bond angles. This data is fundamental to understanding the molecular geometry and the effects of substituents on the benzophenone scaffold.
For substituted benzophenones, the dihedral angle between the two phenyl rings is a critical parameter that describes the molecule's conformation. researchgate.net This angle is influenced by both steric effects from the substituents and the forces involved in crystal packing. researchgate.net A study of various benzophenone derivatives has shown a wide range of these twist angles. For example, 2,2′-dihydroxy-4,4′-dimethoxybenzophenone exhibits a relatively small twist angle of 37.85 (5)°, while 2-amino-2′,5-dichlorobenzophenone has a large twist angle of 83.72 (6)°. researchgate.net In co-crystals of benzophenone with perfluorinated β-diketonate complexes, the dihedral angles of the benzophenone molecules were found to be around 55-61°. mdpi.com
The bond lengths and angles within the phenyl rings and the carbonyl group are also determined with high precision, allowing for detailed comparisons between different analogues and providing insights into the electronic effects of the substituents.
Table 1: Selected Crystallographic Data for Benzophenone Analogues
| Compound | Crystal System | Space Group | Dihedral Angle (°) | Reference |
| 2,2′-dihydroxy-4,4′-dimethoxybenzophenone | Monoclinic | P2₁/n | 37.85 (5) | researchgate.net |
| 4,4′-bis(diethylamino)benzophenone | Monoclinic | P2₁/c | 49.83 (5) | researchgate.net |
| 3,4-dihydroxybenzophenone | Monoclinic | P2₁/c | 49.84 (5) | researchgate.net |
| 3-hydroxybenzophenone | Monoclinic | P2₁/c | 51.61 (5) | researchgate.net |
| 4-Chloro-4′-hydroxybenzophenone | Monoclinic | C2/c | 64.66 (8) | researchgate.net |
| 2-amino-2′,5-dichlorobenzophenone | Orthorhombic | Pbca | 83.72 (6) | researchgate.net |
| 4-Aminobenzophenone | Monoclinic | P2₁ | - | acs.org |
| (4-(4,6-dichloro-1,3,5-triazin-2-yloxy)-2-hydroxyphenyl)phenyl)methanone | Monoclinic | Cc | - | researchgate.net |
Conformational Analysis through Spectroscopic and Computational Methods
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic and computational methods offer insights into its conformational dynamics in solution and in the gas phase.
The conformation of benzophenones is primarily defined by the torsional angles of the two phenyl rings with respect to the central carbonyl group. The steric hindrance between the ortho substituents on the two rings is a major factor determining the preferred conformation. In the case of 2-iodobenzophenone, the bulky iodine atom would significantly influence the rotational barrier of the adjacent phenyl ring.
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can provide experimental evidence for the conformational preferences in solution. For example, the chemical shifts of protons in the vicinity of the other ring can be sensitive to the dihedral angle. Two-dimensional NMR techniques, like NOESY, can provide information about through-space interactions, which can help to deduce the predominant conformation in solution. ohiolink.edu
Photochemical Studies of 3,5 Dimethyl 2 Iodobenzophenone
Photoexcitation and Excited State Dynamics
The photoexcitation of a benzophenone (B1666685) derivative like 3,5-Dimethyl-2'-iodobenzophenone would initiate a series of rapid photophysical processes.
Singlet and Triplet Excited States
Upon absorption of ultraviolet light, the molecule would be promoted from its ground state (S₀) to a singlet excited state (S₁). In benzophenones, this initial excitation is typically a π → π* or n → π* transition, with the latter being the lowest energy singlet state for many benzophenone derivatives.
Following initial excitation, the singlet excited state can undergo intersystem crossing (ISC) to a triplet excited state (T₁). The presence of the iodine atom, a heavy atom, is expected to significantly enhance the rate of intersystem crossing due to spin-orbit coupling. This effect is a well-established principle in photochemistry. Therefore, it is anticipated that the triplet state of this compound would be populated efficiently.
Intersystem Crossing (ISC) Efficiencies
The efficiency of intersystem crossing (Φ_ISC_) in this compound is predicted to be high, likely approaching unity. This is a direct consequence of the internal heavy-atom effect of iodine. In similar iodo-substituted aromatic ketones, the spin-orbit coupling introduced by the iodine atom facilitates the formally spin-forbidden transition from the singlet to the triplet manifold. While no specific data exists for the target molecule, studies on other iodinated organic compounds have demonstrated significantly enhanced ISC rates and triplet quantum yields.
Excited State Lifetime Measurements
The lifetime of the singlet excited state (τ_S_) of this compound is expected to be very short, likely in the picosecond or even femtosecond timescale. This is due to the rapid and efficient intersystem crossing to the triplet state.
Conversely, the lifetime of the triplet excited state (τ_T_) would be significantly longer, although it may be quenched by various processes, including intramolecular reactions. The exact lifetime would depend on the solvent and the presence of quenchers.
Photoreactivity and Photoreaction Mechanisms
The triplet state of benzophenones is known to be highly reactive, and this compound would be expected to exhibit characteristic photoreactions.
Intramolecular Photoinduced Hydrogen Abstraction (Type II Photochemistry)
The triplet excited state of benzophenone has a diradical character, with an electrophilic oxygen atom. This makes it capable of abstracting a hydrogen atom from a suitable donor. In the case of this compound, the most likely intramolecular hydrogen abstraction would involve one of the methyl groups at the 3 or 5 position. This process, known as a Norrish Type II reaction, would proceed via a six-membered cyclic transition state, leading to the formation of a 1,4-biradical. This biradical could then undergo cyclization to form a cyclobutanol (B46151) derivative or cleave to yield an enol and an alkene.
Photocyclization Reactions
Another potential photoreaction for this compound is photocyclization. The presence of the iodine atom on the 2'-position of the benzoyl group introduces the possibility of a photocyclization reaction involving the cleavage of the carbon-iodine bond. Upon excitation, homolytic cleavage of the C-I bond could occur, generating a benzoyl radical and an iodine atom. The resulting aryl radical could then attack the other aromatic ring intramolecularly, leading to the formation of a fluorenone derivative. This type of reaction is a known pathway for the synthesis of polycyclic aromatic compounds from ortho-halogenated biaryls.
Photoenolization Pathways
Photoenolization is a photochemical reaction where a ketone with a hydrogen atom on a γ-carbon atom undergoes intramolecular hydrogen abstraction to form a biradical intermediate, which can then convert to a photoenol. In the case of ortho-alkyl substituted benzophenones, this process leads to the formation of ortho-quinodimethanes (o-QDMs). The study of these reactions often involves a combination of experimental techniques, such as UV-Vis spectroscopy, and computational modeling to understand the reaction pathways. flinders.edu.au
For ketones like this compound, the process begins with the absorption of light, which excites the molecule to a singlet excited state (S1). This is followed by intersystem crossing (ISC) to a triplet excited state (T1). The triplet state then undergoes a 1,5-hydrogen atom transfer (HAT) from the ortho-methyl group to the carbonyl oxygen, forming a triplet biradical intermediate. This biradical can then undergo a conical intersection to return to the singlet surface, forming the (E)- and (Z)-isomers of the o-quinodimethane photoenol. flinders.edu.au These enols are transient species that can either revert to the starting ketone or react with other molecules in cycloaddition reactions. flinders.edu.au
The efficiency and pathways of photoenolization can be influenced by substituents on the aromatic rings. While specific studies on the photoenolization of this compound are not extensively detailed in the provided results, the general mechanism for related compounds suggests that the electronic and steric effects of the dimethyl and iodo substituents would play a role in the stability and reactivity of the excited states and intermediates. The optimal wavelength for inducing photoenolization in related acetophenone (B1666503) derivatives is typically in the UVA range (around 230-260 nm), where the molecule absorbs weakly but can still lead to significant reactivity. flinders.edu.au
Influence of Heavy Atom Effect from Iodine on Photophysics
The presence of a heavy atom, such as iodine, in a molecule can significantly influence its photophysical properties through the "heavy-atom effect." researchgate.net This effect primarily enhances spin-orbit coupling, which is the interaction between the electron's spin and its orbital motion. researchgate.netqmul.ac.uk An increase in spin-orbit coupling facilitates transitions between electronic states of different spin multiplicity, namely intersystem crossing (ISC) from a singlet excited state (S1) to a triplet excited state (T1). researchgate.netresearchgate.net
For this compound, the iodine atom is expected to increase the rate of ISC. This leads to a higher quantum yield of triplet state formation and a corresponding decrease in the fluorescence quantum yield. researchgate.netnih.gov The enhanced population of the triplet state is a crucial factor for applications that rely on triplet-state reactivity, such as photoredox catalysis and triplet-triplet annihilation upconversion.
The position of the iodine atom on the aromatic ring can also have a subtle but important impact on the photophysical properties. researchgate.netrsc.org While the primary effect is the enhancement of ISC, the iodine atom can also influence the energies of the singlet and triplet states and the rates of radiative (phosphorescence) and non-radiative decay from the triplet state. researchgate.net The heavy-atom effect is generally more pronounced for heavier halogens, following the trend I > Br > Cl. nih.gov
Table 1: General Photophysical Consequences of the Heavy Atom Effect
| Photophysical Parameter | Influence of Heavy Atom |
| Intersystem Crossing (ISC) Rate | Increased |
| Fluorescence Quantum Yield | Decreased |
| Triplet State Quantum Yield | Increased |
| Phosphorescence Lifetime | Decreased |
Photocatalysis and Energy Transfer Applications
Photoredox Catalysis
Photoredox catalysis utilizes the ability of a photocatalyst to absorb light and initiate single-electron transfer (SET) processes with organic substrates, leading to the formation of reactive radical intermediates. youtube.comsigmaaldrich.com The enhanced triplet state population of this compound, due to the heavy-atom effect of iodine, makes it a potential candidate for use as a photosensitizer in photoredox catalysis.
In a typical photoredox cycle, the photocatalyst is excited by visible or UV light to its excited state. This excited state can then act as either an oxidant or a reductant, depending on the reaction conditions and the substrates involved. youtube.com The ability to generate radicals under mild conditions has made photoredox catalysis a powerful tool for a wide range of organic transformations. youtube.comrsc.orgnih.gov
While specific applications of this compound in photoredox catalysis were not found in the search results, its structural features are analogous to other iodo-containing aromatic ketones that are effective photosensitizers. The key is the efficient generation of a long-lived triplet state that can engage in electron transfer with a substrate before decaying.
Triplet-Triplet Annihilation Upconversion (TTA-UC) Investigations
Triplet-triplet annihilation upconversion (TTA-UC) is a process that converts lower-energy photons into higher-energy light through a series of energy transfer steps involving a sensitizer (B1316253) and an annihilator (or emitter). rsc.orgnih.gov The process begins with the absorption of a low-energy photon by the sensitizer, which then undergoes intersystem crossing to its triplet state. This triplet energy is then transferred to an annihilator molecule in a process called triplet-triplet energy transfer (TTET). nih.gov Finally, two annihilator molecules in their triplet states interact (annihilate) to produce one annihilator in its ground state and one in an excited singlet state, which then emits a higher-energy photon. nih.gov
Table 2: Key Processes in Triplet-Triplet Annihilation Upconversion (TTA-UC)
| Step | Process | Description |
| 1 | Light Absorption | The sensitizer absorbs a low-energy photon. |
| 2 | Intersystem Crossing (ISC) | The sensitizer transitions from its excited singlet state to its triplet state. |
| 3 | Triplet-Triplet Energy Transfer (TTET) | The sensitizer transfers its triplet energy to an annihilator molecule. |
| 4 | Triplet-Triplet Annihilation (TTA) | Two triplet annihilator molecules interact to form one ground-state and one excited singlet-state annihilator. |
| 5 | Upconverted Emission | The excited singlet-state annihilator emits a high-energy photon. |
Applications of 3,5 Dimethyl 2 Iodobenzophenone in Advanced Chemical Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
The utility of a molecule as a building block in the synthesis of complex structures, including natural products and biologically active compounds, is a cornerstone of modern organic chemistry. The structural features of 3,5-Dimethyl-2'-iodobenzophenone, such as its diaryl ketone framework and the presence of reactive sites, suggest its potential as a versatile synthetic intermediate.
Precursor in Natural Product Synthesis
The synthesis of natural products often involves the strategic assembly of smaller, functionalized molecules. While no direct application of this compound as a precursor in a completed natural product synthesis has been identified in the reviewed literature, its core structure is analogous to moieties found in various natural compounds. The benzophenone (B1666685) scaffold is a recurring feature in a range of biologically active natural products.
The journey to synthesize complex natural products often involves numerous steps and the use of diverse starting materials. For instance, the total synthesis of certain compounds may begin with relatively simple, commercially available chemicals that are progressively elaborated into the final complex structure.
Scaffold for Biologically Relevant Compounds
The development of new therapeutic agents frequently relies on the use of molecular scaffolds that can be chemically modified to optimize biological activity. Benzophenone derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
Although specific research detailing this compound as a scaffold is not available, the broader class of benzophenones has been extensively used to generate libraries of compounds with diverse pharmacological activities. These activities include, but are not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The general approach involves synthesizing a series of derivatives where different functional groups are introduced onto the benzophenone core, followed by biological screening to identify promising lead compounds.
Role in Advanced Materials Development
The development of advanced materials with tailored properties is a critical area of research. The incorporation of specific molecular units into polymers or coatings can impart desired characteristics such as photoreactivity, thermal stability, and specific optical properties.
Components in Polymeric Materials
The integration of specific molecular fragments into polymer chains is a common strategy to modify the properties of the resulting material. While there is no direct evidence of this compound being used as a monomer or additive in polymeric materials, the principles of polymer chemistry allow for the incorporation of such molecules. For instance, if functionalized with polymerizable groups (e.g., vinyl or acrylic moieties), it could be copolymerized with other monomers to introduce its specific properties into the polymer backbone or as a pendant group.
Photoinitiator Systems and Photoreactive Coatings
Benzophenone and its derivatives are well-established as Type II photoinitiators. Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. It can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator, often an amine or a thiol) to generate free radicals. These radicals can subsequently initiate the polymerization of monomers and oligomers, a process known as photopolymerization, which is widely used in the curing of inks, coatings, and adhesives.
The efficiency of a benzophenone-based photoinitiator is influenced by its substitution pattern, which affects its light absorption characteristics and its reactivity in the excited state. While the specific photoinitiating properties of this compound have not been reported, its structural similarity to other benzophenones suggests it could potentially function in a similar capacity.
Table 1: General Properties of Benzophenone-Based Photoinitiators
| Property | Description |
|---|---|
| Mechanism | Hydrogen abstraction from a co-initiator upon UV irradiation to form initiating radicals. |
| Absorption Range | Typically in the UV-A region (320-400 nm), can be tuned by substitution. |
| Co-initiators | Often tertiary amines, thiols, or ethers. |
| Applications | UV curing of coatings, inks, adhesives, and in 3D printing. |
Radiochemistry Applications, including SPECT Imaging Agent Precursors
Radiochemistry plays a crucial role in nuclear medicine, particularly in the development of diagnostic imaging agents for techniques like Single Photon Emission Computed Tomography (SPECT). These agents consist of a targeting molecule labeled with a radionuclide.
The synthesis of SPECT imaging agents often involves the preparation of a precursor molecule that can be readily radiolabeled. The presence of an iodine atom in this compound makes it a potential candidate for radioiodination. Radioisotopes of iodine, such as Iodine-123, are commonly used in SPECT imaging. The synthesis of a SPECT agent precursor would typically involve designing a molecule that can be labeled with a radioisotope in the final step of the synthesis. While there are no specific reports of this compound being used as a precursor for a SPECT imaging agent, its structure contains a stable iodine atom that could potentially be replaced with a radioactive isotope.
Future Research Directions and Perspectives
Development of Sustainable and Green Synthetic Methodologies
The traditional synthesis of benzophenone (B1666685) derivatives often involves harsh conditions and hazardous reagents, such as in Friedel-Crafts acylation. researchgate.netmdpi.com Future research will likely focus on developing more environmentally benign methods for the synthesis of 3,5-Dimethyl-2'-iodobenzophenone. These "green" approaches aim to reduce waste, energy consumption, and the use of toxic substances.
Key areas of exploration could include:
Microwave- and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and often allow for the use of less hazardous solvents. rsc.orgresearchgate.net
Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and precise control over reaction parameters, minimizing by-product formation. google.com A potential continuous flow synthesis could involve the reaction of an aryl Grignard reagent with an acyl chloride in a microreactor. google.com
Green Catalysts: The use of reusable and non-toxic catalysts, such as polymer-supported reagents or biocatalysts, can significantly improve the sustainability of the synthesis. beilstein-journals.orggoogle.com For instance, a green synthesizing method of aryl ketones has been reported using imide as a catalyst and air as a clean oxidant. google.com
Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, represent a promising green alternative to traditional solution-phase synthesis. nih.gov
A comparative overview of potential green synthetic methods is presented in Table 1.
Table 1: Potential Green Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Optimization of reaction conditions (temperature, time, power) |
| Flow Chemistry | Enhanced safety, scalability, precise control | Reactor design, optimization of flow rates and residence times |
| Green Catalysis | Reusability, reduced waste, lower toxicity | Development of novel, efficient, and selective catalysts |
Exploration of Novel Reactivity and Unprecedented Transformations
The ortho-iodo substituent in this compound is a key functional group that can be exploited for a variety of novel chemical transformations. The steric hindrance provided by the 3,5-dimethylphenyl group may lead to unique selectivity and reactivity patterns.
Future research in this area could focus on:
Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is highly susceptible to oxidative addition to palladium(0) complexes, enabling a wide range of cross-coupling reactions to introduce new functional groups. nih.govnih.gov The development of palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant presents a practical route for synthesizing such precursors. nih.gov
Copper-Catalyzed Reactions: Copper catalysis offers a cost-effective alternative to palladium for certain cross-coupling reactions.
C-H Activation/Functionalization: The presence of multiple C-H bonds in the aromatic rings opens up possibilities for direct functionalization, a highly atom-economical approach. beilstein-journals.organr.frrsc.org Dual catalysis merging visible-light photocatalysis and C-H activation could enable challenging transformations under mild conditions. anr.fr
Intramolecular Cyclizations: The proximity of the carbonyl group and the ortho-iodo substituent could facilitate intramolecular cyclization reactions to construct complex heterocyclic scaffolds. For example, palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones has been used to construct eight-membered carbocycles. rsc.org
Predictive Computational Modeling for Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms and predicting the outcomes of chemical reactions. rsc.orgnih.govacs.org For this compound, computational modeling could be instrumental in:
Elucidating Reaction Mechanisms: DFT calculations can provide detailed insights into the transition states and intermediates of reactions involving the C-I bond and the carbonyl group, helping to explain observed reactivity and selectivity. nih.govacs.org For instance, DFT studies have been used to investigate the mechanism of oxidative addition of aryl halides to palladium catalysts. rsc.orgnih.gov
Predicting Regioselectivity: In C-H activation reactions, computational models can help predict which C-H bond is most likely to react, guiding the design of selective synthetic methods. wikipedia.org
Designing Novel Catalysts: By understanding the catalyst-substrate interactions at a molecular level, new and more efficient catalysts can be designed for specific transformations of this compound.
Table 2: Application of Computational Modeling in Studying this compound
| Computational Method | Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic studies of cross-coupling reactions | Identification of key intermediates and transition states |
| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions | Understanding of steric and electronic effects on reactivity |
Design and Synthesis of Next-Generation Functional Materials
Benzophenone derivatives are known to be valuable building blocks for functional organic materials, particularly in the field of optoelectronics. mdpi.comnih.govpreprints.org The unique structure of this compound makes it a promising precursor for:
Organic Light-Emitting Diodes (OLEDs): The benzophenone core can act as a fragment in the synthesis of organic semiconductors. mdpi.comnih.govpreprints.org By modifying the iodo-substituent, the electronic properties of the molecule can be tuned to create novel host or emitter materials for OLEDs. mdpi.comnih.govpreprints.orgmdpi.com
Functional Polymers: The C-I bond can be used as a handle for polymerization reactions, leading to the synthesis of iodine-functionalized hypercrosslinked polymers with potential applications in catalysis and separation. rsc.org
Metal-Organic Frameworks (MOFs): The carbonyl group and the potential for further functionalization make this molecule a candidate for use as a linker in the construction of MOFs with tailored properties for gas storage or catalysis.
Integration into Cascade and Multicomponent Reactions for Efficiency
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. researchgate.netrsc.orgwhiterose.ac.uk The reactivity of the carbonyl group and the C-I bond in this compound makes it an ideal candidate for incorporation into such reactions.
Future research could explore:
Synthesis of Heterocyclic Compounds: Aryl ketones are versatile starting materials for the synthesis of a wide range of heterocyclic compounds through MCRs. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 3,5-Dimethyl-2'-iodobenzophenone, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves a multistep approach:
Friedel-Crafts Acylation : React 3,5-dimethylbenzene with iodobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the benzophenone backbone.
Iodination : Introduce iodine at the 2'-position using electrophilic iodination agents (e.g., I₂/HNO₃ or KI/Oxone).
Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and verified by HPLC (≥98% purity). Characterization requires ¹H/¹³C NMR (aromatic proton shifts at δ 7.8–8.2 ppm for iodinated positions) and FT-IR (C=O stretch ~1660 cm⁻¹) .
Q. Which spectroscopic techniques are most effective for characterizing structural isomers of this compound?
- Methodological Answer :
- NMR Spectroscopy : Distinguish isomers via coupling patterns in aromatic regions. NOESY experiments can confirm spatial proximity of methyl and iodine groups.
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) resolves isotopic patterns from iodine (m/z 127/129).
- X-ray Crystallography : Definitive structural confirmation, though requires high-quality single crystals .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura coupling. The iodine substituent acts as a leaving group, with activation energies calculated for Pd-catalyzed reactions.
- Solvent Effects : Simulate polarizable continuum models (PCM) to assess solvent impact on reaction kinetics (e.g., DMF vs. THF) .
Q. What experimental strategies resolve contradictions in reported photostability data for iodinated benzophenones?
- Methodological Answer :
- Controlled Degradation Studies : Expose samples to UV light (λ = 254–365 nm) in controlled atmospheres (N₂ vs. O₂). Monitor degradation via LC-MS and quantify using Arrhenius plots to compare activation energies.
- Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability or instrument calibration errors. Cross-validate with EPR spectroscopy to detect radical intermediates .
Q. How does the iodine substituent influence adsorption dynamics of this compound on catalytic surfaces?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure adsorption kinetics on Au or Pd surfaces. Iodine’s electron-withdrawing effect increases binding affinity by 20–30% compared to non-halogenated analogs.
- In Situ Raman Spectroscopy : Track real-time structural changes during adsorption, focusing on C-I bond vibrations (~200 cm⁻¹) .
Data Contradiction Analysis
Q. How to address discrepancies in catalytic efficiency when using this compound in heterogeneous catalysis?
- Methodological Answer :
- Variable Control Matrix : Systematically test catalyst loading (0.1–5 mol%), temperature (25–120°C), and substrate ratios. Use Design of Experiments (DoE) to identify critical factors.
- Microscopy (SEM/TEM) : Compare catalyst morphology (e.g., Pd nanoparticle aggregation) across studies. Contradictions often arise from unreported differences in catalyst pretreatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
